molecular formula C10H13ClN2 B195711 1-(3-Chlorophenyl)piperazine CAS No. 6640-24-0

1-(3-Chlorophenyl)piperazine

Cat. No. B195711
CAS RN: 6640-24-0
M. Wt: 196.67 g/mol
InChI Key: VHFVKMTVMIZMIK-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)piperazine is a N-arylpiperazine that is piperazine carrying a 3-chlorophenyl substituent at position 1 . It is a metabolite of the antidepressant drug trazodone . It has a role as a drug metabolite, a serotonergic agonist, an environmental contaminant, and a xenobiotic .


Synthesis Analysis

There are several synthetic routes for mCPP, the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of mCPP is C10H13ClN2 . It is a N-arylpiperazine and a member of monochlorobenzenes .


Chemical Reactions Analysis

mCPP showed an irreversible electrochemical oxidation process at +0.65 V on screen-printed carbon electrodes (SPCE) using 0.04 mol L -1 Britton Robinson (BR) buffer solution (pH 7) as the supporting electrolyte .


Physical And Chemical Properties Analysis

The molecular weight of mCPP is 196.68 g/mol . The IUPAC name is this compound .

Scientific Research Applications

  • Serotonin Receptor Agonist and Antidepressant Drug Metabolite :

    • mCPP acts as a potent serotonin receptor agonist and is a known metabolite of the antidepressant drug trazodone. It influences serotonin concentrations and receptor activity in the brain, suggesting its role in antidepressant efficacy and potential direct effects on mood and behavior (Fuller et al., 1981).
  • Synthesis and Chemical Characterization :

    • Synthesis methods for mCPP and its derivatives have been developed, providing a basis for chemical studies and potential pharmaceutical applications (Mai, 2005).
  • Forensic Applications in Drug Analysis :

    • Novel methods for detecting mCPP in biological samples like urine and blood have been established, which are crucial for forensic and drug abuse studies (Chang et al., 2017).
  • Metabolism and Toxicological Detection :

    • Studies on mCPP's metabolism and its detection in biological samples, differentiating it from precursor drugs like trazodone, are significant for understanding its pharmacokinetics and toxicological profile (Staack & Maurer, 2003).
  • Anticancer Potential :

    • Some mCPP derivatives have shown promising antiproliferative effects against cancer cells, indicating potential for development as anticancer agents (Yurttaş et al., 2014).
  • Rapid Screening in Forensic Samples :

    • A fast and portable electrochemical method for detecting mCPP in forensic samples has been developed, contributing to more efficient drug analysis in legal and forensic contexts (Silva et al., 2021).
  • Neuropharmacological Effects :

    • mCPP infusion into the hippocampus of animals has shown to produce an anxiogenic-like effect, implicating its role in modulating anxiety-related behaviors (Whitton & Curzon, 2005).
  • Biological Properties and Drug Development :

    • Research on the structural, electronic, and biological properties of mCPP derivatives has implications for drug development, particularly in the field of cancer treatment (Bhat et al., 2018).
  • Behavioral and Emotional Responses in Animals :

    • mCPP enhances emotional responses towards novel and aversive environments in animal models, supporting its influence on serotonin activity and behavioral regulation (Griebel et al., 1991).
  • Antimicrobial Activity :

    • Piperazine derivatives, including mCPP, have been evaluated for their antimicrobial activity, indicating potential for developing new antimicrobials (Patil et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)piperazine, also known as mCPP, is the 5-HT2C serotonin receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the function of the central nervous system and the regulation of mood, anxiety, feeding, and reproductive behavior .

Mode of Action

mCPP acts as an agonist at the 5-HT2C serotonin receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, mCPP binds to the 5-HT2C receptor, mimicking the action of serotonin, which is a neurotransmitter that contributes to feelings of well-being and happiness .

Biochemical Pathways

It is known that mcpp has an affinity for multiple neurotransmitter receptor binding sites in human brain membranes This suggests that mCPP may influence several biochemical pathways related to these receptors

Pharmacokinetics

It is known that mcpp is a metabolite of certain antidepressant medications, such as trazodone . This suggests that mCPP may be produced in the body following the administration of these medications. The impact of these ADME properties on the bioavailability of mCPP is currently unclear and warrants further investigation.

Result of Action

The action of mCPP at the 5-HT2C receptor induces hypophagia in both food-deprived and freely feeding rats . Hypophagia refers to decreased food intake. This suggests that mCPP may have potential applications in the management of feeding behaviors .

Safety and Hazards

mCPP is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

Future Directions

mCPP is a synthetic drug with hallucinogenic effects that has often been found in seized samples . In this context, easy-to-use point-of-care tests can be of great value in preliminary forensic analysis .

properties

IUPAC Name

1-(3-chlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13ClN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VHFVKMTVMIZMIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
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Related CAS

13078-15-4 (mono-hydrochloride), 51639-49-7 (di-hydrochloride)
Record name 1-(3-Chlorophenyl)piperazine
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DSSTOX Substance ID

DTXSID9045138
Record name 1-(3-Chlorophenyl)piperazine
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Molecular Weight

196.67 g/mol
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CAS RN

6640-24-0
Record name 1-(3-Chlorophenyl)piperazine
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Record name 1-(3-Chlorophenyl)piperazine
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Record name m-Chlorophenylpiperazine
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Record name 1-(3-Chlorophenyl)piperazine
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Record name 1-(m-chlorophenyl)piperazine
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Record name M-CHLOROPHENYLPIPERAZINE
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Synthesis routes and methods I

Procedure details

1-[(p-Nitrophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine is reduced with aqueous titanium trichloride in ether solution by dropwise addition of aqueous TiCl3 until the purple color is no longer discharged. The reaction progress is followed by thin layer chromatography. Work-up with concentrated ammonium hydroxide and subsequently aqueous potassium hydroxide followed by isolation, drying, and concentration of the organic layer gives 1-[p-aminophenyl)sulfonyl]-4-(m-chlorophenyl)piperazine.
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Synthesis routes and methods II

Procedure details

A solution of t-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (1.3 g, 4.39 mmol, 1.00 equiv) in dichloromethane (11 mL) and trifluoroacetic acid (6 mL) was placed in a 50-mL round bottom flask and stirred for 3 h at 20° C. in an oil bath. The solution was adjusted to a pH value of 7-8 with a saturated aqueous solution of sodium bicarbonate, and extracted with 6×15 mL of dichloromethane. The organic layers combined and dried over anhydrous sodium sulfate, filtered to remove solids, and concentrated under vacuum yielding 430 mg (50%) of 1-(3-chlorophenyl)piperazine as a yellow solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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